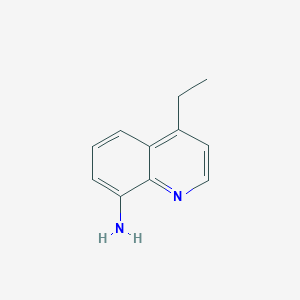

4-ETHYL-8-QUINOLINAMINE

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

4-ethylquinolin-8-amine |

InChI |

InChI=1S/C11H12N2/c1-2-8-6-7-13-11-9(8)4-3-5-10(11)12/h3-7H,2,12H2,1H3 |

InChI Key |

AUBOSSJOQRJZAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=C(C2=NC=C1)N |

Origin of Product |

United States |

Spectroscopic and Chromatographic Characterization of 4 Ethyl 8 Quinolinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 4-ETHYL-8-QUINOLINAMINE by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the protons of the ethyl group, and the amine proton. The aromatic region will likely display a complex pattern of multiplets due to the various protons on the bicyclic system. The ethyl group should present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The amine (NH₂) protons would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks are expected for the carbons of the quinoline ring, with those bonded to nitrogen or the amino group showing characteristic shifts. The two carbons of the ethyl group will also be readily identifiable. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| NH₂ | 4.5 - 6.0 (broad singlet) | N/A |

| -CH₂- (ethyl) | 2.7 - 3.0 (quartet) | 20 - 30 |

| -CH₃ (ethyl) | 1.2 - 1.5 (triplet) | 10 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure of this compound through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂N₂, corresponding to a monoisotopic mass of approximately 172.10 g/mol .

In a typical mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern often involves the loss of the ethyl group or other characteristic cleavages of the quinoline ring, providing further structural confirmation.

Interactive Data Table: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Monoisotopic Mass | 172.1000 g/mol |

| Key Fragmentation | Loss of ethyl group (-29 Da) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the aliphatic ethyl group, and the C=C and C=N bonds within the quinoline ring system.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Group | C-H Stretch | 2850 - 2960 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic methods are fundamental for the isolation and purity assessment of this compound.

Column Chromatography: This technique is often used for the purification of synthetic products on a preparative scale. For 8-aminoquinoline (B160924) derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the desired compound from impurities. nih.gov In some cases, to prevent the basic amine from interacting strongly with the acidic silica, a small amount of a competing amine like triethylamine (B128534) may be added to the mobile phase. biotage.com The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique for assessing the purity of the final compound. For 8-aminoquinoline derivatives, reversed-phase HPLC is frequently employed. nih.gov This method typically uses a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.gov A detector, often a UV-Vis detector set at a wavelength where the quinoline ring absorbs strongly, is used to quantify the compound and any impurities present. nih.gov HPLC analysis can confirm the purity of this compound to be ≥95% or higher, which is standard for many research applications. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Ethyl 8 Quinolinamine Analogues

Systematic Elucidation of Key Structural Determinants for Biological Efficacy within the 4-ETHYL-8-QUINOLINAMINE Framework

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. Research has shown that modifications at various positions can either enhance or diminish the compound's efficacy.

A key structural feature for the biological activity of 8-aminoquinolines is the presence of a 6-methoxy group, which has been shown to enhance activity. who.int Consequently, much of the research has focused on retaining this group while exploring other substitutions. who.int

For instance, the introduction of an ethyl group at the C-4 position and an alkoxy group at the C-5 position of the quinoline ring in primaquine (B1584692), an 8-aminoquinoline (B160924) antimalarial drug, has been found to result in higher in vitro and in vivo biological efficacy. acs.org Specifically, compounds with pentyloxy (OC5H11) and octyloxy (OC8H17) groups at the C-5 position demonstrated significant activity. acs.org

Furthermore, the synthesis of N1-[4-(4-ethyl-6-methoxy-5-pentyloxy-8-quinolylamino)pentyl]-(2S/2R)-2-aminosubstitutedamides has produced several analogues with promising in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov These compounds also exhibited high selectivity indices when tested against mammalian cells. nih.gov

The table below summarizes the impact of various substitutions on the biological activity of this compound analogues.

| Interactive Data Table: SAR of this compound Analogues | |

| Substitution Position | Effect on Biological Activity |

| C-2 | Introduction of bulky alkyl groups can be beneficial. acs.org |

| C-4 | An ethyl group generally enhances activity. acs.org |

| C-5 | Alkoxy groups, particularly pentyloxy and octyloxy, increase efficacy. acs.org |

| C-6 | A methoxy (B1213986) group is often retained to enhance activity. who.int |

| C-7 | Introduction of groups at this position generally leads to a loss of activity. who.int |

| 8-amino side chain | Modifications can significantly impact activity and reduce toxicity. nih.gov |

Development and Validation of QSAR Models for Predicting Activity of Novel this compound Compounds

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. researchgate.net The development of robust QSAR models is a critical step in modern drug discovery, allowing for the prediction of activity of novel compounds before their synthesis, thereby saving time and resources. nih.govmdpi.com

The process of developing a predictive QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.comnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the biological activity. nih.govscispace.com

Model Validation: The model's predictive power is rigorously tested through internal and external validation techniques. nih.govmdpi.com This includes methods like leave-one-out cross-validation and testing the model on an external set of compounds not used in model development. scispace.commdpi.com

For quinoline derivatives, various QSAR studies have been conducted. researchgate.netmdpi.com For example, a 3D-QSAR model for a series of quinoline derivatives showed good statistical values, indicating its predictive capacity. mdpi.com The validation of such models is crucial, and parameters like the correlation coefficient (r²), predictive r² for the test set, and mean absolute error are used to assess their performance. mdpi.com A reliable QSAR model should have high statistical quality and strong external predictive power. nih.gov The applicability domain of the model must also be defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set. nih.gov

Comparative SAR Studies with Other Aminoquinoline Classes (e.g., 4-aminoquinolines vs. 8-aminoquinolines)

Comparative SAR studies between different classes of aminoquinolines, such as 4-aminoquinolines and 8-aminoquinolines, provide valuable insights into their distinct mechanisms of action and determinants of activity.

4-Aminoquinolines:

The 4-aminoquinoline (B48711) scaffold is found in well-known antimalarial drugs like chloroquine (B1663885) and amodiaquine. nih.govucsf.edumdpi.comnih.gov

SAR studies on 4-aminoquinolines have revealed that structural modifications at the basic nitrogen position of the aminoalkyl side chain are crucial for activity against drug-resistant strains. nih.govucsf.edu

The quinoline ring itself is a key component, though modifications to it can also modulate activity. mdpi.com For instance, the introduction of a hydroxyl group in hydroxychloroquine (B89500) compared to chloroquine leads to lower toxicity. mdpi.com

The basicity and lipophilicity of the side chain are important factors influencing the activity of 4-aminoquinolines. frontiersin.org

8-Aminoquinolines:

This class includes drugs like primaquine and tafenoquine (B11912), which are particularly effective against the liver stages of malaria parasites. nih.govnih.gov

The presence of a 6-methoxy group on the quinoline ring is a common feature that enhances the activity of 8-aminoquinolines. who.int

The nature of the substituent at the 8-amino position is critical. For example, the specific diamine side chain of primaquine is essential for its activity. who.int

Unlike 4-aminoquinolines, which primarily act on the blood stages of the parasite, 8-aminoquinolines have a different biological target, highlighting a fundamental difference in their SAR. who.intnih.gov

The table below provides a comparative overview of the SAR of 4-aminoquinolines and 8-aminoquinolines.

| Interactive Data Table: Comparative SAR of Aminoquinoline Classes | |

| Feature | 4-Aminoquinolines |

| Position of Amino Group | C-4 |

| Primary Biological Target (Malaria) | Blood stages |

| Key SAR Determinants | Side chain at C-4, particularly the terminal amine. nih.govucsf.edu |

| Example Drugs | Chloroquine, Amodiaquine nih.gov |

Preclinical Molecular Mechanisms of Action for 4 Ethyl 8 Quinolinamine

Investigation of Primary and Secondary Molecular Targets in Pathogen and Host Systems

The 8-quinolinamine structural framework is a versatile scaffold that has been explored for a range of anti-infective properties, including antimalarial, antileishmanial, antifungal, and antibacterial activities. Consequently, its molecular targets are diverse, spanning both pathogen-specific and host-related systems.

In pathogenic systems, particularly the malaria parasite Plasmodium falciparum, the primary and most well-established target is the heme detoxification pathway within the parasite's digestive vacuole. During its lifecycle in red blood cells, the parasite digests large amounts of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX or FPIX). The parasite detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin. Quinolines, including 8-quinolinamines, are understood to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.

Another significant target within the parasite is its DNA. Quinoline (B57606) derivatives have been shown to bind to and intercalate with DNA, which can disrupt essential processes like replication and transcription.

In the context of host systems, while these compounds are designed to be selectively toxic to pathogens, they can interact with host cell components. For instance, the accumulation of quinolines within the acidic lysosomes of host macrophages has been observed, which can modulate the host's immune response and autophagy processes. Furthermore, certain quinoline derivatives have been found to interact with host receptors, such as adenosine (B11128) receptors, although this is highly dependent on the specific substitutions on the quinoline ring. The investigation of these host-cell interactions is crucial for understanding the complete pharmacological profile of compounds like 4-ethyl-8-quinolinamine. While direct host targets for broad-spectrum anti-infectives are less desirable, understanding these off-target effects is vital. Some research points to host-targeted antivirals as a strategy to overcome viral resistance, highlighting the importance of understanding these interactions.

Interaction with Key Biomolecules and Pathways

The cornerstone of the antimalarial action of many quinoline-based drugs is the inhibition of heme detoxification. The parasite, during its intraerythrocytic stage, degrades host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. The parasite's survival depends on its ability to sequester this heme into a non-toxic, insoluble crystal known as hemozoin, or β-hematin.

4-aminoquinolines and 8-aminoquinolines are weak bases that accumulate to high concentrations in the acidic environment of the parasite's food vacuole. Once concentrated, these compounds are believed to act by:

Forming a complex with heme: The quinoline ring can stack with the porphyrin ring of heme, forming a complex that prevents the heme molecule from being incorporated into the growing hemozoin crystal.

Capping the growing crystal: The drug-heme complex may bind to the surface of the hemozoin crystal, effectively capping it and preventing further polymerization.

This inhibition leads to the accumulation of free heme within the parasite, which is highly toxic. The free heme can generate reactive oxygen species (ROS), destabilize membranes, and inhibit the activity of various enzymes, ultimately leading to parasite death. Numerous studies on 4-aminoquinoline (B48711) hybrids and derivatives have demonstrated a strong correlation between their ability to inhibit β-hematin formation in vitro and their antimalarial activity. For example, pyrano[2,3-c]pyrazole-aminoquinoline hybrids showed strong affinity for hemin, with binding affinity (Ka) values up to (1.64 ± 0.97) × 10⁶ M⁻¹, indicating a potent ability to inhibit the detoxification process.

Table 1: Heme Binding Affinity of Pyrano[2,3-c]pyrazole-Aminoquinoline Hybrids

| Compound | Binding Affinity (Ka) (M⁻¹) |

|---|---|

| Hybrid 4a | (1.43 ± 0.60) × 10⁶ |

| Hybrid 4b | (1.64 ± 0.97) × 10⁶ |

This table presents the binding affinity of two hybrid compounds to hemin, indicating their potential to inhibit heme detoxification. Data sourced from a study on pyrano[2,3-c]pyrazole-aminoquinoline hybrids.

Beyond heme detoxification, another significant mechanism of action for quinoline compounds involves direct interaction with DNA. This interaction can occur through several modes, but intercalation is among the most studied. Intercalation involves the insertion of the planar aromatic ring system of the quinoline molecule between the base pairs of the DNA double helix.

This binding is often stabilized by:

Ionic Interactions: The protonated amine group in the side chain of compounds like 4-aminoquinolines can form ionic bonds with the negatively charged phosphate (B84403) groups of the DNA backbone.

Van der Waals Forces: Stacking interactions between the aromatic quinoline ring and the DNA base pairs contribute to the stability of the complex.

Such interactions can have profound biological consequences, including the inhibition of DNA replication and transcription, leading to cell death. Studies on 4-aminoquinoline–pyrimidine hybrids have shown that the addition of calf thymus DNA (CT-DNA) induces significant changes in the UV-visible absorption spectra of the compounds, which is characteristic of intercalation. For instance, one hybrid exhibited a 37% hypochromic shift and a ~3 nm bathochromic shift in the quinoline ring's characteristic absorption band upon DNA addition, providing strong evidence for an intercalative binding mode. Further evidence comes from fluorescence quenching experiments and thermal denaturation studies, where intercalation stabilizes the DNA helix against heat-induced strand separation.

Preclinical Biological Evaluation of 4 Ethyl 8 Quinolinamine and Analogues

In Vitro Biological Activity Spectrum

The in vitro evaluation of 4-ETHYL-8-QUINOLINAMINE analogues has revealed a wide range of biological activities, encompassing antimalarial, antileishmanial, antimicrobial, and anticancer properties.

Analogues of this compound have demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. Modifications to the 8-aminoquinoline (B160924) core, such as the introduction of alkoxy, methyl, and tert-butyl groups, have been explored to enhance potency. acs.org

One series of analogues, N¹-[4-(4-ethyl-6-methoxy-5-pentyloxy-8-quinolylamino)pentyl]-(2S/2R)-2-aminosubstitutedamides, showed promising activity against the chloroquine-sensitive D6 and chloroquine-resistant W2 clones of P. falciparum. nih.govnih.gov Similarly, another study reported potent activity for 8-quinolinamines bearing a 5-alkoxy group and a 2-tert-butyl group, noting that these compounds were often more effective against the drug-resistant W2 strain than the drug-sensitive D6 strain. acs.org Extended side chain analogues of 8-aminoquinolines have also exhibited potent antimalarial activities against both D6 and W2 strains. researchgate.netrsc.org Specifically, N⁸-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines demonstrated efficacy superior to the standard drug chloroquine (B1663885) against both sensitive and resistant malaria strains. nih.gov

| Compound/Analogue Series | P. falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Extended side chain 8-aminoquinoline analogues | D6 (Drug-Sensitive) | 0.19–0.92 µg/mL | researchgate.net |

| Extended side chain 8-aminoquinoline analogues | W2 (Drug-Resistant) | 0.12–0.82 µg/mL | researchgate.net |

| 8-Quinolinamines with 5-alkoxy, 4-methyl, 2-tert-butyl groups | D6 (Drug-Sensitive) | 20–4760 ng/mL | acs.org |

| 8-Quinolinamines with 5-alkoxy, 4-methyl, 2-tert-butyl groups | W2 (Drug-Resistant) | 22–4760 ng/mL | acs.org |

| N¹-[4-(4-ethyl-6-methoxy-5-pentyloxy-8-quinolylamino)pentyl]-(2S/2R)-2-aminosubstitutedamides (Analogue 60) | D6 (Chloroquine-Sensitive) | 10 ng/mL | nih.gov |

| N¹-[4-(4-ethyl-6-methoxy-5-pentyloxy-8-quinolylamino)pentyl]-(2S/2R)-2-aminosubstitutedamides (Analogue 60) | W2 (Chloroquine-Resistant) | 25 ng/mL | nih.gov |

| N⁸-(4-amino-1-methylbutyl)-5-pentyloxy-4-ethyl-6-methoxy-8-quinolinamine (Analogue 5c) | Drug-Sensitive & Resistant Strains | Superior to Chloroquine | nih.gov |

| N⁸-(4-amino-1-methylbutyl)-5-octyloxy-4-ethyl-6-methoxy-8-quinolinamine (Analogue 5f) | Drug-Sensitive & Resistant Strains | Superior to Chloroquine | nih.gov |

The 8-aminoquinoline scaffold is a versatile template for developing leishmanicidal drugs. nih.gov Analogues of this compound have been evaluated for their activity against Leishmania species, demonstrating considerable potential. nih.gov Several synthesized 8-quinolinamines exhibited in vitro antileishmanial activities against Leishmania donovani promastigotes, with potencies comparable to the standard drug pentamidine. acs.org

Extended side chain analogues also displayed potent antileishmanial activities against L. donovani promastigotes. researchgate.netrsc.org The mechanism of action for some 8-aminoquinolines, like sitamaquine (B1681683) and tafenoquine (B11912), involves targeting the parasite's respiratory chain, leading to oxidative stress and apoptosis-like cell death. nih.govasm.orgnih.gov Studies have shown that substitutions on the quinoline (B57606) ring can influence activity; for example, 4-methyl-5,6-dimethoxy compounds were found to be more active than 6-methoxy compounds against Leishmania tropica. ajtmh.org

| Compound/Analogue Series | Leishmania Species | Activity | Reference |

|---|---|---|---|

| Extended side chain 8-aminoquinoline analogues | L. donovani promastigotes | IC₅₀ = 1.6–32 µg/mL; IC₉₀ = 4–40 µg/mL | researchgate.netrsc.org |

| Synthesized 8-quinolinamines | L. donovani | IC₅₀ = 0.84–5.0 µg/mL; IC₉₀ = 1.95–7.0 µg/mL | acs.org |

| N¹-[4-(4-ethyl-6-methoxy-5-pentyloxy-8-quinolylamino)pentyl]-(2S/2R)-2-aminosubstitutedamides | L. donovani promastigotes | Promising activity | nih.gov |

| Sitamaquine | L. donovani promastigotes | Inhibits succinate (B1194679) dehydrogenase (complex II) | nih.govnih.gov |

| Tafenoquine | Leishmania promastigotes | Targets respiratory complex III | asm.org |

Beyond their antiprotozoal effects, 8-quinolinamine derivatives have shown a broad spectrum of antimicrobial activity. nih.govresearchgate.net Analogues of this compound have been tested against various pathogenic bacteria and fungi, with several compounds demonstrating promising results. nih.govnih.gov

Research has shown that certain 8-quinolinamines possess very promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. acs.org The same study also reported significant antibacterial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare. acs.org Other reports confirm moderate in vitro activity against a panel of bacteria and fungi for extended side chain analogues. researchgate.netrsc.org Furthermore, some 8-aminoquinolines like sitamaquine have been investigated for their activity against Trypanosoma parasites. nih.govresearchgate.netunimi.it

| Compound/Analogue Series | Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 8-Quinolinamines | Candida albicans | 4.93–19.38 µg/mL | acs.org |

| 8-Quinolinamines | Cryptococcus neoformans | 0.67–18.64 µg/mL | acs.org |

| 8-Quinolinamines | Aspergillus fumigatus | 6.0–19.32 µg/mL | acs.org |

| 8-Quinolinamines | Staphylococcus aureus | 1.33–18.9 µg/mL | acs.org |

| 8-Quinolinamines | Methicillin-resistant S. aureus (MRSA) | 1.38–15.34 µg/mL | acs.org |

| 8-Quinolinamines | Mycobacterium intracellulare | 3.12–20 µg/mL | acs.org |

| Extended side chain 8-aminoquinoline analogues | Various bacteria and fungi | Moderate activity | researchgate.net |

The anticancer potential of the 8-aminoquinoline scaffold has garnered increasing attention. unimi.it Derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines. mdpi.com While some studies on specific this compound analogues reported a lack of cytotoxicity against mammalian cell lines like Vero cells, which is a favorable trait for an anti-infective agent, other related compounds have shown significant cytotoxic profiles. researchgate.netacs.orgnih.govrsc.org

For instance, glycoconjugates of 8-aminoquinoline derivatives showed an ability to inhibit the proliferation of HCT 116 (colon cancer) and MCF-7 (breast cancer) cell lines, with one compound being particularly active against MCF-7 cells (IC₅₀ = 78.1 ± 9.3 µM). mdpi.com An 8-aminoquinoline-naphthyl copper complex was also potently cytotoxic to MCF-7 and MDA-MB-231 breast cancer cells, inducing apoptosis. nih.gov Similarly, monofunctional platinum complexes incorporating an 8-aminoquinoline ligand showed significant cytotoxicity against the aggressive MDA-MB-231 breast cancer cell line. unimi.it This suggests that the 8-aminoquinoline framework can be tailored to produce compounds with potent and selective anticancer activity. mdpi.comnih.gov

| Compound/Analogue Series | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N¹-[4-(4-ethyl-6-methoxy-5-pentyloxy-8-quinolylamino)pentyl]-(2S/2R)-2-aminosubstitutedamides | Vero (non-cancerous kidney) | >23800 ng/mL (low toxicity) | nih.gov |

| Extended side chain 8-aminoquinoline analogues | Panel of six cell lines | Free of cytotoxic effects at 23.8 μg/mL | researchgate.net |

| 8-AQ glycoconjugate (compound 17) | HCT 116 (Colon Cancer) | 116.4 ± 5.9 µM | mdpi.com |

| 8-AQ glycoconjugate (compound 17) | MCF-7 (Breast Cancer) | 78.1 ± 9.3 µM | mdpi.com |

| 8-aminoquinoline-naphthyl copper complex (Cu8AqN) | MCF-7 (Breast Cancer) | 2.54 ± 0.69 μM | nih.gov |

| 8-aminoquinoline-naphthyl copper complex (Cu8AqN) | MDA-MB-231 (Breast Cancer) | 3.31 ± 0.06 μM | nih.gov |

| Monofunctional Platinum complex (Pt-IV) | MDA-MB-231 (Breast Cancer) | 10.9 ± 1.3 µM | unimi.it |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, lead compounds are typically advanced to in vivo studies to assess their efficacy in a physiological context.

Analogues of this compound have demonstrated potent in vivo antimalarial activity in rodent models, which are crucial for preclinical drug development. These models, using parasites like Plasmodium berghei (which models drug-sensitive infections) and Plasmodium yoelii (often used for multi-drug resistant models), provide an indication of a compound's potential therapeutic efficacy.

Several studies have highlighted the in vivo success of these analogues. One report found that the most promising 8-quinolinamine analogues cured all infected Swiss mice at a dose of 25 mg/kg/day against drug-sensitive P. berghei and at 50 mg/kg/day against the multidrug-resistant P. yoelii nigeriensis strain. acs.org Another study on extended side chain analogues reported that the most promising structures were 100% curative at 25 mg/kg/day in P. berghei-infected mice. researchgate.netrsc.org Furthermore, N⁸-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines and their pro-prodrugs also showed promising activity against both drug-sensitive and drug-resistant Plasmodia strains in vivo. nih.gov These findings underscore the potential of this chemical class to yield effective antimalarial agents.

Impact on Parasite Load and Survival in Animal Models

Research into a series of N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines demonstrated significant in vivo biological efficacy. nih.gov The most effective compounds within this series exhibited potency superior to the standard antimalarial drug chloroquine against both drug-sensitive and drug-resistant malaria strains in animal models. nih.gov Specifically, analogues with longer alkoxy chains at the C-5 position, in combination with the 4-ethyl group, showed promising blood-schizontocidal activity against established infections. nih.gov

A subsequent study further explored 8-quinolinamines with substitutions at the C-4 and C-5 positions. acs.org Analogues featuring a 4-ethyl group and a 5-alkoxy group (ranging from C5 to C8) demonstrated potent antimalarial activity. acs.org The most promising of these compounds cured all infected mice in studies using both the drug-sensitive Plasmodium berghei and the multidrug-resistant Plasmodium yoelii nigeriensis strains. acs.org This highlights the significance of this structural combination in overcoming drug resistance. In contrast, the addition of a methyl group at the C-4 position to similar structures resulted in a dramatic loss of activity, underscoring the specific contribution of the 4-ethyl substituent to the observed efficacy. acs.org

While some 8-aminoquinoline derivatives, such as certain 5-aryl-8-aminoquinolines, have shown no significant causal prophylactic activity in mice infected with Plasmodium berghei sporozoites, they were found to be substantially less toxic than primaquine (B1584692) and tafenoquine in mouse models. nih.govacs.org This separation of activity and toxicity is a key goal in the development of new antimalarial agents. nih.govacs.org

The evaluation of these compounds extends to other parasites as well. Certain 8-quinolinamines have shown promise as broad-spectrum anti-infectives, with activity against Leishmania species. acs.orggriffith.edu.au In murine models of leishmaniasis, quinoline derivatives have been shown to reduce parasite loads in lesions and organs like the spleen and liver. griffith.edu.au

Interactive Data Tables

Table 1: In Vivo Efficacy of 4-Ethyl-5-Alkoxy-8-Quinolinamine Analogues in Swiss Mice

This table summarizes the curative potential of selected 8-quinolinamine analogues against different Plasmodium strains in Swiss mice.

| Compound ID | Animal Model | Parasite Strain | Research Findings | Citation |

| 5c (R=C5H11) | Swiss Mouse | P. berghei (drug-sensitive) | Cured all animals at a specified regimen. | acs.org |

| 5c (R=C5H11) | Swiss Mouse | P. yoelii nigeriensis (multidrug-resistant) | Cured all animals at a specified regimen. | acs.org |

| 5f (R=C8H17) | Swiss Mouse | P. berghei (drug-sensitive) | Cured all animals at a specified regimen. | acs.org |

| 5f (R=C8H17) | Swiss Mouse | P. yoelii nigeriensis (multidrug-resistant) | Cured all animals at a specified regimen. | acs.org |

Table 2: In Vivo Blood-Schizontocidal Activity of this compound Analogues

This table details the efficacy of N8-substituted-4-ethyl-8-quinolinamine analogues against parasitic infections in mice, demonstrating superior performance compared to standard treatments.

| Compound ID | Animal Model | Parasite Strain | Research Findings | Citation |

| 5c (R=C5H11) | Swiss Mouse | Drug-sensitive & Drug-resistant Plasmodia | Exhibited biological efficacy superior to chloroquine. | nih.gov |

| 5f (R=C8H17) | Swiss Mouse | Drug-sensitive & Drug-resistant Plasmodia | Exhibited biological efficacy superior to chloroquine. | nih.gov |

| 6c (Prodrug) | Swiss Mouse | Drug-sensitive & Drug-resistant Plasmodia | Displayed promising activities against both strains. | nih.gov |

Advanced Computational and Theoretical Approaches in 4 Ethyl 8 Quinolinamine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The exploration of 4-ethyl-8-quinolinamine and its derivatives in drug discovery heavily relies on computational methods to predict and analyze their interactions with biological targets. Molecular docking and molecular dynamics (MD) simulations are powerful tools in this regard, providing insights into the binding modes and stability of ligand-receptor complexes.

Molecular docking studies are frequently employed to predict the preferred orientation of a ligand when bound to a target protein. For instance, in the context of antimalarial research, derivatives of 4-aminoquinoline (B48711) are docked into the active sites of parasitic enzymes to predict their binding affinity and guide the synthesis of more potent inhibitors. nih.govplos.org The binding affinity scores, typically in kcal/mol, help in ranking potential drug candidates. For example, studies on quinoline (B57606) derivatives targeting DNA gyrase have shown binding affinities ranging from -7.1 to -18.8 kcal/mol. nih.gov These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govplos.org

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-target interaction over time. nih.gov These simulations, often run for nanoseconds, can confirm the stability of the binding mode predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net For example, MD simulations have been used to study the stability of 4-aminoquinoline hybrids within the binding site of the kinesin spindle protein. researchgate.net Analysis of the root-mean-square deviation (RMSD) during the simulation can indicate the stability of the complex. researchgate.net

Table 1: Example Data from Molecular Docking Studies of Quinoline Derivatives

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Ligand 8 | DNA Gyrase | -14.3 | GLY120, SER118, PRO124, VAL97, ASP122, ASP94, PRO123 | nih.gov |

| Ligand 17 | DNA Gyrase | -18.8 | GLY120, ARG98, SER118 | nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical component in the preclinical evaluation of drug candidates, including those derived from the this compound scaffold. These models help in understanding the relationship between drug exposure (pharmacokinetics) and its therapeutic effect (pharmacodynamics), which is essential for predicting clinical outcomes.

Predictive Modeling of Compound Disposition in Animal Models

Predictive modeling of a compound's disposition involves understanding its absorption, distribution, metabolism, and excretion (ADME) properties in animal models, typically rodents like mice and rats. nih.govresearchgate.net For quinoline-based compounds, this often involves administering the drug and collecting blood samples at various time points to determine its concentration in plasma. nih.gov

Key pharmacokinetic parameters derived from these studies include:

Half-life (t½): The time it takes for the drug concentration in the body to be reduced by half. tandfonline.com

Area Under the Curve (AUC): Represents the total drug exposure over time. tandfonline.com

Volume of Distribution (Vd): Indicates the extent of drug distribution in the body tissues compared to the plasma. researchgate.net

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. researchgate.net

For instance, studies on 4-aminoquinoline antimalarials have been conducted in mice to determine their pharmacokinetic profiles, which are then compared to established drugs like chloroquine (B1663885). nih.govresearchgate.net The disposition of an 8-aminoquinoline (B160924) drug has been studied in the isolated perfused rat liver to identify metabolites. tandfonline.com These studies are crucial for selecting candidates with favorable properties for further development. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters for a Hypothetical this compound Derivative in Mice

| Parameter | Value | Unit |

|---|---|---|

| Half-life (t½) | 8 | hours |

| AUC (0-48h) | 5000 | ng·h/mL |

| Cmax | 600 | ng/mL |

| Tmax | 2 | hours |

| Oral Bioavailability | 75 | % |

Characterization of Exposure-Response Relationships in Preclinical Efficacy Models

Understanding the relationship between drug exposure and its pharmacological effect is fundamental to optimizing dosing regimens. In preclinical efficacy models, this involves correlating the pharmacokinetic parameters with the observed therapeutic outcome. For antimalarial 4-aminoquinolines, this could mean linking plasma concentration levels to the reduction in parasitemia in infected mice. nih.gov

These studies help to establish a therapeutic window, where the drug concentration is high enough to be effective but low enough to avoid toxicity. For example, a strong exposure-response relationship has been observed for desethylamodiaquine, a metabolite of the 4-aminoquinoline amodiaquine, in seasonal malaria chemoprevention. medrxiv.org The IC50 values (the concentration of a drug that inhibits a biological process by 50%) obtained from in vitro studies are often correlated with in vivo efficacy. nih.gov For instance, novel 4-aminoquinoline compounds have shown high potency against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, which then translates to efficacy in rodent malaria models. nih.govresearchgate.net

Chemoinformatics and Machine Learning Applications for Library Design and Optimization

Chemoinformatics and machine learning are increasingly being used to accelerate the drug discovery process for compounds like this compound. These computational techniques can analyze large datasets of chemical structures and biological activities to identify promising new candidates and optimize existing leads.

Chemoinformatics tools are used to design and manage large libraries of virtual or synthesized compounds. frontiersin.org Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its biological activity, are a cornerstone of this process. nih.gov For example, by analyzing the SAR of 4-aminoquinolines, researchers have found that modifications to the alkyl groups on the side chain are important for activity against chloroquine-resistant malaria strains. nih.gov

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the activity of new, untested compounds. researchgate.net This allows for the virtual screening of large compound libraries to prioritize which molecules to synthesize and test in the lab, saving time and resources. For example, 2D-QSAR studies have been performed on 4-aminoquinoline imidazole (B134444) analogues to predict their activity against chloroquine-resistant Plasmodium falciparum. researchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) and other quantum chemical methods are used to investigate the electronic structure of molecules like this compound. nih.govmjcce.org.mk These calculations provide insights into the molecule's geometry, stability, and reactivity, which can be correlated with its biological activity. nih.govscirp.org

DFT calculations can be used to determine various molecular properties, including:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are important for understanding chemical reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability. scirp.org

Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, which can help predict sites of interaction with other molecules.

Thermodynamic properties: Such as enthalpy of formation, which relates to the molecule's stability. scirp.org

These theoretical calculations have been applied to various quinoline derivatives to understand their properties. For example, DFT studies have been used to investigate the stability and reactivity of quinolin-4-one derivatives and to rationalize the binding mode of isoindoline-dione-4-aminoquinolines to their target. scirp.orgnih.gov The electronic structures of 8-chloroquinoline (B1195068) and 8-nitroquinoline (B147351) have also been analyzed using these methods. researchgate.net

Future Research Directions and Translational Prospects of 4 Ethyl 8 Quinolinamine

Design and Synthesis of Next-Generation 4-ETHYL-8-QUINOLINAMINE Derivatives with Improved Preclinical Profiles

The development of novel therapeutic agents from a lead compound like this compound hinges on strategic chemical modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. The synthesis of next-generation derivatives is a critical step in translating a promising chemical structure into a viable drug candidate.

Research into related 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) compounds provides a roadmap for these efforts. For instance, studies on 4-aminoquinolines have shown that modifications to the side chain are crucial for overcoming drug resistance in diseases like malaria. nih.govacs.org Replacing terminal amino groups with bulkier or more metabolically stable heterocyclic rings has led to a significant increase in activity against resistant parasite strains. acs.org Similarly, creating short-chain analogs or introducing different substitutions at chiral centers in the side chain can improve in vivo stability and biological efficacy. nih.gov For this compound, this suggests that derivatization of the 8-amino group with various side chains could yield compounds with improved preclinical profiles.

Furthermore, substitutions on the quinoline (B57606) ring itself are known to dramatically influence activity. Research on 8-quinolinamines has demonstrated that the addition of groups like a 2-tert-butyl substituent can confer potent antimalarial, antileishmanial, and antimicrobial properties. acs.orgacs.org However, the same research indicates that adding a methyl group at the C-4 position can sometimes lead to a loss of activity, highlighting the sensitive nature of structure-activity relationships (SAR). acs.org Therefore, a focused library of this compound derivatives could be synthesized, exploring a variety of substituents at other positions (e.g., C-2, C-5, C-6) on the quinoline nucleus to optimize biological activity. The synthesis of such derivatives often involves multi-step processes, starting with the appropriate substituted anilines to build the quinoline core, followed by functional group manipulations to introduce the desired diversity. mdpi.com

The goal of these synthetic efforts is to generate derivatives with favorable absorption, distribution, metabolism, and excretion (ADME) parameters, indicating a promising drug-like profile for preclinical development. nih.gov

Exploration of Novel Biological Applications Based on Broad Quinoline Activity

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its wide spectrum of pharmacological activities. nih.gov Derivatives of quinoline have been extensively investigated and utilized for the treatment of numerous diseases. tandfonline.com This broad activity profile suggests that this compound and its future derivatives could have applications beyond a single therapeutic area.

Quinoline-based compounds have demonstrated significant potential as:

Antimalarial agents: Historically, 4-aminoquinolines like chloroquine (B1663885) have been mainstays in malaria treatment. biointerfaceresearch.comnih.gov Research continues to produce new quinoline derivatives, including 8-quinolinamines, to combat drug-resistant strains of Plasmodium. acs.orgacs.org

Anticancer agents: Certain quinoline derivatives exhibit potent anticancer activity. tandfonline.comtandfonline.com They can act through various mechanisms, including the inhibition of proto-oncogenes that regulate the cell cycle. nih.gov

Antibacterial and Antifungal agents: The quinoline core is present in several antibacterial drugs. biointerfaceresearch.com Newer synthetic derivatives show promise against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species. acs.orgtandfonline.com

Anti-inflammatory agents: The anti-inflammatory properties of quinoline compounds are also well-documented, presenting another avenue for therapeutic application. biointerfaceresearch.comresearchgate.net

Antiviral agents: Some quinoline derivatives have been explored for their anti-HIV activity. tandfonline.com

Given this extensive history, this compound can be considered a platform for discovering agents for various infectious diseases and non-communicable diseases like cancer. A systematic screening of the compound and its synthesized derivatives against a diverse panel of biological targets is a logical next step. This could uncover novel therapeutic uses, leveraging the inherent versatility of the quinoline scaffold.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound Action

To fully realize the therapeutic potential of this compound, a deep understanding of its mechanism of action is essential. Modern "multi-omics" approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level view of how a compound interacts with a biological system. researchgate.net

Integrating these data can elucidate the molecular pathways modulated by this compound. For example, a multi-omics study on a novel quinoline derivative, NSC772864, used computational bioinformatics to identify its target genes (c-Met/GSK3β/MYC/CCND1) and demonstrated its potential as a colorectal cancer agent. nih.gov This approach moves beyond a single target, providing a comprehensive picture of the compound's effects on complex networks that drive disease.

For this compound, a multi-omics workflow could involve:

Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression to identify upregulated or downregulated genes and pathways.

Proteomics: Measuring changes in the cellular protein landscape to understand the compound's impact on protein expression, modification, and interaction networks.

Metabolomics: Analyzing shifts in metabolic profiles to reveal how the compound alters cellular metabolism.

Computational Integration: Using bioinformatics tools to integrate these datasets, build predictive models of the compound's action, identify its primary targets, and uncover potential off-target effects or resistance mechanisms. researchgate.net

This comprehensive approach can accelerate the drug development process by providing a robust, data-driven understanding of the compound's biological activity, guiding further optimization and predicting clinical outcomes.

Development of this compound as a Chemical Probe or Biosensor

Beyond its direct therapeutic potential, the this compound structure is a candidate for development into a chemical probe or biosensor. Small-molecule fluorescent probes are invaluable tools for detecting and imaging specific biological molecules in real-time within living systems. rsc.org

The 8-aminoquinoline moiety is a well-known chelator of metal ions and has been successfully incorporated into fluorescent sensors. For instance, fluorescein (B123965) dyes derivatized with 8-aminoquinoline have been developed as rapid and reversible sensors for biological zinc (Zn(II)). acs.org In another example, 8-aminoquinoline derivatives were grafted onto silica (B1680970) nanoparticles to create a nanosensor that selectively detects Zn(II) ions with high sensitivity in both buffer solutions and yeast cells. acs.org

The development of this compound into such a tool would involve its chemical modification to include a reporter element, such as a fluorophore. The inherent properties of the quinoline ring can be exploited, where its fluorescence might be quenched or enhanced upon binding to a specific analyte (e.g., a metal ion, a protein, or another small molecule). Key characteristics of a successful probe include:

High Selectivity and Sensitivity: The probe must interact specifically with its target analyte with minimal interference from other biological molecules. rsc.org

Appropriate Binding Kinetics: For sensing dynamic processes, the probe's binding must be reversible on a biologically relevant timescale. acs.org

Favorable Photophysical Properties: A large dynamic range (a significant change in fluorescence upon binding) and low background fluorescence are desirable. acs.org

By leveraging the structural features of this compound, it is feasible to design and synthesize novel probes for investigating complex biological questions, further extending the utility of this versatile chemical scaffold.

Q & A

Q. How can NMR spectral contradictions (e.g., unexpected peak splitting) in quinoline derivatives be systematically investigated?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion).

- 2D Techniques : Use COSY and NOESY to resolve overlapping signals.

- Isotopic Labeling : N-labeled amines to track hydrogen bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.